molecular formula C15H13N3O2S B15053684 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole

2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole

Cat. No.: B15053684
M. Wt: 299.3 g/mol
InChI Key: CPPSBSILVSZRFJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole is a nitro-substituted benzimidazole derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position of the benzylthio moiety. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-[(2-methyl-5-nitrophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H13N3O2S/c1-10-6-7-12(18(19)20)8-11(10)9-21-15-16-13-4-2-3-5-14(13)17-15/h2-8H,9H2,1H3,(H,16,17)

InChI Key

CPPSBSILVSZRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 1H-Benzimidazole Derivatives

The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative or aldehyde under acidic or oxidative conditions. For this compound, the unsubstituted 1H-benzimidazole is typically generated first. A representative procedure involves:

  • Reagents :

    • o-Phenylenediamine (1.0 equiv)
    • Acid catalyst (e.g., HCl, polyphosphoric acid)
    • Solvent: Ethanol or dimethyl sulfoxide (DMSO).
  • Procedure :

    • o-Phenylenediamine is heated under reflux with the acid catalyst in ethanol at 80°C for 12–24 hours.
    • The crude product is purified via recrystallization or column chromatography.

Yield : 53–82% for analogous benzimidazole derivatives.

Step 2: Thioether Functionalization

The thioether linkage is introduced by reacting the benzimidazole thiolate with 2-methyl-5-nitrobenzyl bromide. This step requires careful control of basic conditions to avoid nitro group reduction.

  • Reagents :

    • 1H-Benzimidazole (1.0 equiv)
    • 2-Methyl-5-nitrobenzyl bromide (1.2 equiv)
    • Base: Sodium hydride or potassium carbonate
    • Solvent: DMSO or acetonitrile.
  • Procedure :

    • The benzimidazole is deprotonated with NaH in anhydrous DMSO at 0°C.
    • 2-Methyl-5-nitrobenzyl bromide is added dropwise, and the mixture is stirred at room temperature for 6–12 hours.
    • The product is isolated via extraction and purified by chromatography.

Yield : 65–91% for similar thioether-linked compounds.

Reaction Optimization and Parameters

Effect of Alkylating Agents

Using dimethyl carbonate (DMC) or alkyl bromides with varying chain lengths impacts reaction efficiency:

Alkylating Agent Reaction Time (h) Yield (%)
Methyl bromide 12 83
Ethyl bromide 5 50
Propyl bromide 1.7 91

Data adapted from analogous N-alkylation studies.

Solvent and Temperature Effects

  • DMSO : Enhances solubility of intermediates but may necessitate higher temperatures (140°C).
  • Acetonitrile : Provides milder conditions (room temperature) but lower yields for nitro-containing substrates.

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR :

    • N–H stretch: 3452 cm⁻¹ (benzimidazole core).
    • S–C stretch: 689 cm⁻¹ (thioether linkage).
    • NO₂ asymmetric stretch: 1522 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :

    • δ 8.19–8.17 ppm (aromatic protons, benzimidazole).
    • δ 4.31 ppm (SCH₂, triplet, J = 7.2 Hz).
    • δ 2.52 ppm (CH₃, singlet, 2-methyl group).
  • HRMS : [M + H]⁺ = 299.0728 (calculated for C₁₅H₁₃N₃O₂S).

Purity and Stability

  • HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).
  • Stability : Stable at −20°C for 6 months; degrades in aqueous solutions at pH > 8.0.

Applications in Subsequent Synthesis

The compound serves as a precursor for:

  • Anticancer agents : Nitro group bioreduction generates reactive intermediates that crosslink DNA.
  • Antimicrobial derivatives : Thioether linkage enhances membrane permeability.

Scientific Research Applications

Scientific Research Applications of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole

This compound is a synthetic organic compound belonging to the benzimidazole class, which is known for its diverse biological activities and wide use in medicinal chemistry. The compound is characterized by a nitro group, a methyl group, and a benzylthio group attached to the benzimidazole core.

Preparation Methods

The synthesis of this compound typically involves these steps:

  • Thioether Formation: Reacting the nitro-substituted intermediate with benzylthiol in the presence of a base, such as sodium hydroxide, introduces the benzylthio group.
  • Cyclization: Heating the intermediate in the presence of a suitable catalyst achieves the final step to form the benzimidazole ring.

Industrial production of this compound may optimize these synthetic routes to ensure high yield and purity, potentially using continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation: The nitro group can be reduced to form an amino group under suitable conditions.
  • Reduction: The compound can be reduced using hydrogenation or other reducing agents.
  • Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions include potassium permanganate or chromium trioxide in an acidic medium for oxidation, hydrogen gas with a palladium catalyst or sodium borohydride for reduction, and alkyl halides or acyl chlorides in the presence of a base for substitution. Major products include amino derivatives (formed through reduction of the nitro group) and substituted benzimidazoles (formed through substitution reactions).

Applications in Scientific Research

This compound is investigated for several applications in scientific research:

  • Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
  • Biological Studies: It is used as a probe to study enzyme interactions and inhibition.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex molecules.
  • Material Science: It is investigated for its potential use in developing new materials with specific properties.

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent Positions/Modifications Key Functional Groups Biological Activity/Application
2-(2-Methyl-5-nitrobenzylthio)-1H-benzimidazole 2-Me, 5-NO₂ on benzylthio; benzimidazole core -SCH₂(C₆H₃(Me)(NO₂)) Anticancer, antimicrobial (hypothesized)
[2-((5-Nitro-1H-benzimidazol-2-yl)methylthio)-1H-benzimidazol-5-yl][phenyl]methanone (5h) Phenyl methanone at 5-position of benzimidazole -CO-C₆H₅ Synthetic intermediate; uncharacterized
2-(2-Methylbenzylthio)-1H-imidazole-4,5-dicarboxylic acid derivatives Carboxylic acids at 4,5-positions of imidazole -COOH Synthetic focus; potential solubility enhancer
2-Methyl-4-nitro-1H-benzo[d]imidazole 4-NO₂ (vs. 5-NO₂ in target compound) -NO₂ Structural isomer; activity data pending
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole 2-Cl on phenyl; 5-Me on benzimidazole -Cl Antiproliferative (NSC128800)

Key Observations :

  • Benzylthio vs. Carboxylic Acid : The benzylthio group in the target compound likely improves lipophilicity, whereas carboxylic acid derivatives () enhance hydrophilicity, impacting bioavailability .
  • Chlorophenyl Substitution : The 2-chlorophenyl analog () shows antiproliferative activity, suggesting that halogenation can modulate cytotoxicity, though direct comparisons with the target compound require further study .

Key Observations :

  • The nitro group’s electron-withdrawing nature may slow reaction kinetics, requiring longer times or higher catalyst loads compared to simpler analogs .
  • Purification challenges are noted for nitro-substituted derivatives, often necessitating chromatographic methods ().
Anticancer Potential:
  • identifies benzimidazole-isoxazole hybrids (e.g., compound 5a) with potent activity against HEPG2 and PC12 cells (IC₅₀ ~25 μM). The target compound’s nitro group may similarly enhance cytotoxicity through DNA intercalation or topoisomerase inhibition .
  • Nitro Group Impact : Nitro-substituted benzimidazoles (e.g., 2-butyl-4-chloro derivatives in ) show IC₅₀ values of ~25 μM, suggesting that nitro positioning and auxiliary substituents critically modulate potency .
Antimicrobial and Antitubercular Activity:
  • Thiazolidine-2,4-dione hybrids () demonstrate antitubercular activity via Mtb strain inhibition. The absence of this moiety in the target compound may limit its efficacy against tuberculosis but could broaden its antimicrobial spectrum .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole and its derivatives?

The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions. For example, one-pot methods using ethanol or methanol as solvents with catalytic acetic acid (5–10 mol%) at reflux (80–100°C) yield 70–96% products . Key intermediates like 2-mercaptobenzimidazole are alkylated with halogenated nitrobenzyl groups (e.g., 2-methyl-5-nitrobenzyl bromide) in the presence of a base (K₂CO₃ or NaOH) in DMF or THF at 60–80°C . Purification via column chromatography (hexane/ethyl acetate) or recrystallization ensures high purity.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The nitro group at position 5 (aromatic region: δ 8.2–8.5 ppm) and methyl group at position 2 (δ 2.3–2.6 ppm) are diagnostic. Thioether linkage (C-S) appears at δ 4.1–4.3 ppm for the benzylthio proton .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) must match calculated values within 5 ppm error .
  • FTIR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups .

Q. What solvent systems are effective for recrystallizing this compound?

Ethanol/water (3:1 v/v) or ethyl acetate/hexane (1:2) mixtures are commonly used. Melting points typically range from 200–320°C, with nitro-substituted derivatives showing higher thermal stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) using B3LYP/6-31G* optimizes the geometry and calculates frontier molecular orbitals (HOMO-LUMO gap). The nitro group reduces HOMO energy (-5.2 eV), enhancing electrophilic reactivity. Mulliken charges reveal electron-deficient regions at the nitrobenzyl moiety, guiding substitution reactions . Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites (e.g., sulfur atom in benzylthio group) .

Q. How does structural modification impact biological activity (e.g., antimicrobial or EGFR inhibition)?

  • Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., -NO₂) enhances membrane penetration, with MIC values against S. aureus as low as 3.12 µg/mL. Thiophene or indole substitutions improve biofilm disruption .
  • EGFR Inhibition : Docking studies (AutoDock Vina) show 2-(2-Methyl-5-nitrobenzylthio) derivatives bind to EGFR’s ATP pocket (binding energy: -9.2 kcal/mol) via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Q. How can contradictions in experimental data (e.g., NMR shifts or yields) be resolved?

  • Variable Yields : Differences in alkylation efficiency (50–96%) arise from steric hindrance by the 2-methyl group. Optimizing reaction time (12–24 hrs) and solvent polarity (DMF > THF) improves yields .
  • NMR Discrepancies : Tautomerism in the benzimidazole ring (1H vs. 3H forms) causes peak splitting. Deuterated DMSO or elevated temperatures (60°C) simplify spectra .

Q. What methodologies validate corrosion inhibition efficiency in industrial environments?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in sweet corrosive media (CO₂-saturated 3.5% NaCl) show 88% inhibition efficiency at 500 ppm. Adsorption follows the Langmuir isotherm, with Gibbs free energy (ΔG°ads ≈ -35 kJ/mol) indicating chemisorption. MD simulations confirm flat adsorption on Fe(110) surfaces .

Q. How do molecular dynamics (MD) simulations explain binding stability in protein-ligand complexes?

MD trajectories (100 ns) reveal stable hydrogen bonds between the nitro group and Arg841 of EGFR. Root-mean-square deviation (RMSD < 2.0 Å) and radius of gyration (Rg ≈ 18 Å) indicate minimal protein deformation. MM-PBSA calculations estimate binding free energy at -42.6 kcal/mol .

Methodological Best Practices

  • Synthesis : Prioritize one-pot methods for scalability .
  • Characterization : Use HRMS alongside NMR to resolve tautomeric ambiguities .
  • Computational Workflows : Validate DFT predictions with experimental spectroscopic data .

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